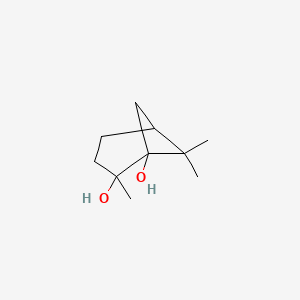

(-)-Pinanediol

Descripción general

Descripción

(-)-Pinanediol: is a bicyclic monoterpene diol with the molecular formula C10H18O2. It is a chiral compound, often used as a chiral auxiliary in organic synthesis. The compound is derived from pinene, a naturally occurring monoterpene found in the oils of many species of coniferous trees. This compound is known for its applications in asymmetric synthesis and its role in the preparation of various chiral compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (-)-Pinanediol can be synthesized from α-pinene through a series of chemical reactions. One common method involves the hydroboration-oxidation of α-pinene. The process includes the following steps:

Hydroboration: α-pinene is reacted with borane (BH3) to form an organoborane intermediate.

Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1,2-pinanediol.

Industrial Production Methods: Industrial production of 1,2-pinanediol typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Pinanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pinanone or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sulfonyl chlorides (RSO2Cl) in the presence of bases such as triethylamine (TEA) are used for substitution reactions.

Major Products:

Oxidation: Pinanone and other oxidized derivatives.

Reduction: Various alcohols and hydrocarbons.

Substitution: Sulfonate esters and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Reactivity and Derivatives :

(-)-Pinanediol serves as a valuable intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives, particularly in the synthesis of boronic acid esters. Research has shown that the interaction of this compound with substituted phenylboronic acids results in the formation of stable trigonal and tetrahedral boronate esters, which are critical for developing new chemical reactions and materials .

Case Study : A study demonstrated that this compound forms highly stable trigonal esters under specific conditions, which can be utilized in further synthetic pathways . The stability of these derivatives is crucial for applications in medicinal chemistry and materials science.

Environmental Science

Secondary Organic Aerosols :

Recent investigations have highlighted the role of this compound in atmospheric chemistry, particularly its contribution to secondary organic aerosol (SOA) formation. Experiments conducted at the CLOUD facility at CERN indicated that oxidation of this compound leads to significant SOA production, which is essential for understanding climate change and air quality .

Data Table on SOA Mass Yields from this compound Oxidation :

| SOA Concentration (µg m⁻³) | Mass Yield Range |

|---|---|

| 0.02 | 0.1 |

| 20 | 0.9 |

This data illustrates how varying concentrations influence the mass yield of SOA from this compound oxidation, emphasizing its environmental impact .

Pharmaceutical Applications

Therapeutic Potential :

this compound is being explored for its potential therapeutic properties. Its structure allows it to interact with biological systems effectively, making it a candidate for drug formulation.

Research Insights : Studies have suggested that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, which could lead to new pain management therapies .

Cosmetic Industry

Moisturizing Properties :

In cosmetics, this compound is valued for its moisturizing effects. It is often incorporated into skincare products to enhance skin hydration and texture.

Application Example : Formulations containing this compound have been shown to improve skin barrier function, making it a popular ingredient in lotions and creams .

Flavoring and Fragrance Industry

Natural Aroma Profile :

Due to its pleasant scent, this compound is widely used in perfumes and flavoring agents. It provides a natural alternative to synthetic fragrances, appealing to consumers seeking eco-friendly products.

Market Insight : The fragrance industry utilizes this compound to create complex scent profiles that enhance consumer appeal in personal care products .

Mecanismo De Acción

The mechanism of action of 1,2-pinanediol involves its interaction with various molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in organic molecules by providing a chiral environment during chemical reactions. This interaction often involves the formation of temporary covalent bonds with the substrate, followed by selective reactions that lead to the desired chiral product.

Comparación Con Compuestos Similares

1,2-Pentanediol: Another diol with similar chemical properties but different structural features.

1,2-Hexanediol: A longer-chain diol with similar reactivity.

1,4-Butanediol: A diol with a different carbon chain length and reactivity.

Uniqueness: (-)-Pinanediol is unique due to its bicyclic structure and its origin from natural sources like pinene. Its chiral nature and ability to act as a chiral auxiliary make it particularly valuable in asymmetric synthesis, distinguishing it from other similar diols.

Propiedades

Fórmula molecular |

C10H18O2 |

|---|---|

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |

InChI |

InChI=1S/C10H18O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7/h7,11-12H,4-6H2,1-3H3 |

Clave InChI |

XHDGJGJBAQDXON-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2CCC(C1(C2)O)(C)O)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.